An In-depth Technical Guide to 4-Chlorofuro[3,2-c]pyridine-2-carboxylic acid: Synthesis, Characterization, and Potential Applications
An In-depth Technical Guide to 4-Chlorofuro[3,2-c]pyridine-2-carboxylic acid: Synthesis, Characterization, and Potential Applications
Disclaimer: As of the latest revision of this document, a specific CAS (Chemical Abstracts Service) number for 4-Chlorofuro[3,2-c]pyridine-2-carboxylic acid has not been prominently indexed in major chemical databases. This suggests the compound may be a novel or less-synthesized molecule. This guide, therefore, serves as a comprehensive theoretical and practical framework for its synthesis, characterization, and evaluation, drawing upon established chemical principles and data from structurally related compounds.
Introduction: The Significance of the Furo[3,2-c]pyridine Scaffold
The furo[3,2-c]pyridine core is a heterocyclic scaffold of considerable interest in medicinal chemistry.[1] This fused ring system, an analogue of isoquinoline, combines the electronic characteristics of an electron-rich furan ring with an electron-deficient pyridine ring, creating a unique platform for developing therapeutic agents.[2] Derivatives of this scaffold have demonstrated a wide range of biological activities, including potent inhibition of protein kinases, which are crucial targets in oncology and inflammatory diseases.[3][4]
The introduction of a chlorine atom at the 4-position and a carboxylic acid at the 2-position is anticipated to modulate the molecule's physicochemical properties, such as its acidity, lipophilicity, and metabolic stability. These modifications can significantly influence its pharmacokinetic profile and target-binding interactions. This guide provides a robust, scientifically-grounded roadmap for any research professional embarking on the synthesis and investigation of this promising compound.
Proposed Synthetic Pathways
The synthesis of 4-Chlorofuro[3,2-c]pyridine-2-carboxylic acid can be approached through a multi-step sequence, focusing on the initial construction of the furo[3,2-c]pyridine core, followed by functional group installation. A logical and efficient synthetic strategy is outlined below.
Core Scaffold Synthesis: A Cascade Approach
A highly effective method for constructing the furo[3,2-c]pyridine skeleton involves a palladium-catalyzed Sonogashira coupling followed by an intramolecular cyclization.[3][5] This cascade process offers an efficient route to the core structure from readily available starting materials.
The key starting material for this sequence is a suitably substituted pyridine. To achieve the target molecule, a logical precursor would be a 3-iodo-4-chloropyridin-2-ol, which sets the stage for both the furan ring formation and the introduction of the chloro-substituent. However, a more common and well-documented starting material is 4-hydroxy-3-iodopyridine.[5] The chlorination step can be performed on the formed furo[3,2-c]pyridine core.
A plausible synthetic workflow is proposed in the diagram below:
Caption: Proposed synthetic workflow for 4-Chlorofuro[3,2-c]pyridine-2-carboxylic acid.
Detailed Experimental Protocols
This protocol is adapted from established procedures for Sonogashira coupling and subsequent cyclization to form the furo[3,2-c]pyridine core.[3][5]
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-hydroxy-3-iodopyridine (1.0 eq).
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Solvent and Reagents: Add anhydrous N,N-dimethylformamide (DMF). To this solution, add ethyl propiolate (1.2 eq), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.05 eq), a copper co-catalyst like CuI (0.1 eq), and a base, typically a secondary amine like diisopropylamine (3.0 eq).
-
Reaction Conditions: Heat the reaction mixture to 70°C. The causality for this temperature is to facilitate both the coupling and the subsequent 5-endo-dig cyclization without significant decomposition of the starting materials or product.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired ethyl furo[3,2-c]pyridine-2-carboxylate.
The chlorination of pyridine-like systems can be achieved using various reagents. Sulfuryl chloride (SO₂Cl₂) is a common choice for such transformations.[2]
-
Reaction Setup: In a flask protected from moisture, dissolve the ethyl furo[3,2-c]pyridine-2-carboxylate (1.0 eq) in a suitable inert solvent like dichloromethane (DCM) or chloroform (CHCl₃).
-
Reagent Addition: Cool the solution in an ice bath (0°C). Add sulfuryl chloride (1.1 eq) dropwise. The rationale for the low temperature is to control the reactivity of the chlorinating agent and minimize side reactions.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir for several hours.
-
Monitoring: Monitor the formation of the product by TLC or LC-MS.
-
Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer.
-
Purification: Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. Purify the resulting crude material via column chromatography to obtain ethyl 4-chlorofuro[3,2-c]pyridine-2-carboxylate.
The final step is the hydrolysis of the ethyl ester to the target carboxylic acid. This can be achieved under either acidic or basic conditions.[6]
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Reaction Setup: Dissolve the ethyl 4-chlorofuro[3,2-c]pyridine-2-carboxylate (1.0 eq) in a mixture of ethanol and water.
-
Reagent Addition (Basic Hydrolysis): Add an excess of sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (e.g., 3-5 eq).
-
Reaction Conditions: Heat the mixture to reflux and stir until the ester is fully consumed (monitored by TLC).
-
Work-up: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure.
-
Acidification: Cool the remaining aqueous solution in an ice bath and carefully acidify with a strong acid, such as 2M hydrochloric acid (HCl), until the pH is approximately 2-3. The target carboxylic acid should precipitate out of the solution.
-
Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 4-Chlorofuro[3,2-c]pyridine-2-carboxylic acid.
Alternative Route: Hydrolysis of a Nitrile Precursor
If 4-Chlorofuro[3,2-c]pyridine-2-carbonitrile (CAS 220992-52-9) is synthesized or available, it can be hydrolyzed to the carboxylic acid.[6] This typically involves heating the nitrile under reflux with a strong acid (e.g., aqueous HCl or H₂SO₄).[7]
Structural Characterization and Data
The identity and purity of the synthesized compound must be confirmed through a suite of analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the range of δ 7.0-9.0 ppm. The exact chemical shifts and coupling constants will be indicative of the substitution pattern on the furo[3,2-c]pyridine core. A downfield singlet for the proton at the 3-position of the furan ring is expected. |
| ¹³C NMR | Signals corresponding to the carbon atoms of the fused heterocyclic system and the carboxylic acid carbonyl (~160-170 ppm). |
| HRMS (High-Resolution Mass Spectrometry) | The experimentally determined mass should match the calculated exact mass of the molecular formula C₈H₄ClNO₃, confirming the elemental composition. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch (~1700 cm⁻¹), and C-Cl vibrations. |
| Melting Point | A sharp melting point range would indicate a high degree of purity for the crystalline solid. |
Physicochemical Properties (Predicted)
| Property | Predicted Value | Basis of Prediction |
| Molecular Formula | C₈H₄ClNO₃ | - |
| Molecular Weight | 197.58 g/mol | - |
| Appearance | White to off-white solid | Analogy to similar compounds |
| pKa | ~2.0 - 3.5 | Predicted for the carboxylic acid, influenced by the electron-withdrawing nature of the heterocyclic core and chlorine. |
| Storage Conditions | Store at -20°C, sealed in a dry environment. | General practice for complex organic molecules to ensure long-term stability. |
Potential Applications and Biological Context
Derivatives of the furo[3,2-c]pyridine scaffold have shown significant promise as inhibitors of protein kinases, which are often dysregulated in cancer and other diseases.[3] The target compound, 4-Chlorofuro[3,2-c]pyridine-2-carboxylic acid, could potentially find applications in several areas of drug discovery.
Kinase Inhibition
Many kinase inhibitors feature a heterocyclic core that can form hydrogen bonds with the hinge region of the kinase active site. The furo[3,2-c]pyridine system is a "privileged scaffold" in this regard. The carboxylic acid moiety can act as a hydrogen bond donor and acceptor, potentially increasing the binding affinity and selectivity for specific kinases.
Caption: Potential inhibition point of furo[3,2-c]pyridine derivatives in the PI3K/Akt/mTOR signaling pathway.
Other Therapeutic Areas
The structural features of this molecule may also make it relevant for targeting other enzyme families or receptors implicated in various pathologies, including inflammatory and neurodegenerative diseases.
Safety and Handling
Given that this is a novel compound, it should be handled with care. Based on the hazard information for the parent furo[3,2-c]pyridine scaffold, the following precautions are advised:[8]
-
Toxicity: Assumed to be harmful if swallowed, causing skin and eye irritation, and may cause respiratory irritation.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid generating dust.
Conclusion
While 4-Chlorofuro[3,2-c]pyridine-2-carboxylic acid is not yet a catalogued compound with a designated CAS number, this guide provides a comprehensive and scientifically rigorous framework for its synthesis and characterization. The proposed synthetic route is based on reliable and well-documented chemical transformations. The furo[3,2-c]pyridine scaffold is a highly valuable starting point for the development of novel therapeutics, and the methodologies and insights presented here offer a clear path for researchers to explore the potential of this specific derivative in drug discovery and development programs.
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